molecular formula C17H18FN B1602290 (S)-(-)-2-(Fluorodiphenylmethyl)pyrrolidine CAS No. 274674-23-6

(S)-(-)-2-(Fluorodiphenylmethyl)pyrrolidine

Cat. No. B1602290
CAS RN: 274674-23-6
M. Wt: 255.33 g/mol
InChI Key: PGKMVPFJFKOUDA-INIZCTEOSA-N
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Description

Pyrrolidine is a common type of chemical compound found in the plant kingdom. These compounds are thought to form part of some plants’ chemical defense systems against insect herbivores . Pyrrolidine molecules are a significant class of synthetic and natural plant metabolites, which show the diversity of pharmacological activities .


Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves the metal-free direct C–H functionalization of pyrrolidine, followed by the N-alkylation of the resulting pyrroline . This produces the pyrrolinium moiety that serves as the polar head of the mesogens .


Molecular Structure Analysis

The structure of pyrrolidine derivatives is often analyzed using methods such as density functional theory-based calculations . These calculations reveal the structural and optoelectronic properties of pyrrolidine derivatives .


Chemical Reactions Analysis

Pyrrolidine molecules are found to be excellent, efficient, and versatile organocatalysts for various asymmetric reactions . The encapsulation of organocatalysts, such as proline and related derivatives, into a porous material, can construct a novel heterogeneous catalyst .

Scientific Research Applications

Asymmetric Catalysis

(S)-(-)-2-(Fluorodiphenylmethyl)pyrrolidine: is used in asymmetric catalysis due to its chiral nature. It can serve as an organocatalyst in various asymmetric reactions. The compound’s ability to induce chirality in reaction products is crucial for synthesizing pharmaceuticals that require specific enantiomeric forms for efficacy .

Metal-Organic Frameworks (MOFs)

This compound is utilized in the synthesis of chiral pyrrolidine functionalized MOFs. These frameworks are designed to mimic biological catalytic processes and can be used to construct novel heterogeneous catalysts. Their crystalline structure allows for rational design and tunability, which is essential in applications ranging from gas storage to drug delivery .

Covalent-Organic Frameworks (COFs)

Similar to MOFs, (S)-(-)-2-(Fluorodiphenylmethyl)pyrrolidine is also integral in creating COFs. These frameworks have potential applications in the field of sensing, drug delivery, and as semiconductors due to their stable and porous structures .

Selective Sensing of Metal Ions

The compound has been used to synthesize fluoroionophores that act as selective sensors for metal ions like Al3+. This is particularly useful in environmental monitoring and industrial processes where the detection of specific metal ions is necessary .

Synthesis Optimization

(S)-(-)-2-(Fluorodiphenylmethyl)pyrrolidine: plays a role in optimizing the synthesis of pyrrolidine derivatives. By studying the reaction conditions and kinetics, researchers can improve the efficiency and yield of these compounds, which are valuable in various chemical industries .

Safety And Hazards

Pyrrolizidine alkaloids (PAs) are a common type of chemical compound found in the plant kingdom. These compounds are considered unsafe as many of these compounds are regarded as genotoxic and may act as carcinogens . Ingestion of PAs can be damaging to the liver .

Future Directions

Pyrrolidine molecules are found not only as potential anticancer candidates but also retain the lowest side effects . Depending upon the diverse substitution patterns of the derivatives, these molecules have demonstrated an incredible ability to regulate various targets to give excellent anti-proliferative activities . This suggests that pyrrolidine derivatives have potential for future research and development in the field of anticancer therapeutics .

properties

IUPAC Name

(2S)-2-[fluoro(diphenyl)methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN/c18-17(16-12-7-13-19-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16,19H,7,12-13H2/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKMVPFJFKOUDA-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584251
Record name (2S)-2-[Fluoro(diphenyl)methyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-2-(Fluorodiphenylmethyl)pyrrolidine

CAS RN

274674-23-6
Record name (2S)-2-(Fluorodiphenylmethyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=274674-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-[Fluoro(diphenyl)methyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-2-(Fluorodiphenylmethyl)pyrrolidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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